1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity CNS drug design Physicochemical profiling

1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a fully substituted imidazo[2,1-f]purine-2,4-dione belonging to the xanthine-based fused heterocycle family. Its tetramethyl-substituted core and N3-phenethyl side chain distinguish it within a pharmacologically validated scaffold class associated with adenosine A3 receptor antagonism, phosphodiesterase inhibition, and purine nucleoside phosphorylase modulation.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 878413-65-1
Cat. No. B2447255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS878413-65-1
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C
InChIInChI=1S/C19H21N5O2/c1-12-13(2)24-15-16(20-18(24)21(12)3)22(4)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3
InChIKeyQVWVEGCPCJGCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878413-65-1): Core Structural Class and Procurement-Relevant Identity


1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a fully substituted imidazo[2,1-f]purine-2,4-dione belonging to the xanthine-based fused heterocycle family [1]. Its tetramethyl-substituted core and N3-phenethyl side chain distinguish it within a pharmacologically validated scaffold class associated with adenosine A3 receptor antagonism, phosphodiesterase inhibition, and purine nucleoside phosphorylase modulation [1][2]. Molecular formula C19H21N5O2, molecular weight 351.4 g/mol, computed XLogP3 3.2, zero hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds [1].

Why 1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by a Generic Imidazo[2,1-f]purine Analog: Scaffold-Specific Substitution Determines Target Selectivity


Within the imidazo[2,1-f]purine-2,4-dione scaffold, even a single substituent shift can redirect target engagement between adenosine A3 receptors, phosphodiesterases, and serotonin transporters [1][2]. For example, 1-benzyl-7-(4-fluorophenyl)-3-propyl derivatives exhibit high-affinity human A3 adenosine receptor antagonism (Ki = 22 nM), whereas arylpiperazinylalkyl derivatives preferentially bind 5-HT1A/5-HT7 receptors and inhibit PDE4B/PDE10A [1][2]. The specific 1,6,7,8-tetramethyl-3-phenethyl substitution pattern of the target compound cannot be assumed to replicate the activity profile of any other analog without direct comparative data; substitution at N3 with phenethyl versus benzyl or propyl groups alters receptor affinity by 10- to 100-fold [1].

Quantitative Differentiation Evidence for 1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878413-65-1) Versus Closest Analogs


Positional Isomer Lipophilicity Differentiation: ΔXLogP3 = +1.4 vs. N8-Hydroxyethyl Analog

The target compound (CAS 878413-65-1) carries a 3-phenethyl substitution, whereas its structurally related analog 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 915929-72-5) bears a hydroxyethyl group at N8 and a methylallyl group at N3 [1][2]. The target compound exhibits a computed XLogP3 of 3.2 compared to 1.8 for the comparator, yielding a ΔXLogP3 of +1.4 (77% higher lipophilicity) [1][2]. This difference is attributable to the absence of the polar hydroxyethyl group and the presence of the lipophilic phenethyl moiety [1][2].

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen Bond Donor Deficiency: HBD = 0 as a Selectivity Discriminator vs. HBD = 1 Analogs

The target compound contains zero hydrogen bond donors (HBD = 0), in contrast to the 8-(2-hydroxyethyl) analog which has one HBD (HBD = 1) [1][2]. In purine-recognizing enzymes such as purine nucleoside phosphorylase, the presence of a hydrogen bond donor at the 8-position is a critical substrate-recognition determinant [3]. The absence of this donor in the target compound eliminates a key interaction point, potentially reducing off-target binding to HBD-sensitive purinergic enzymes while favoring interactions with hydrophobic binding pockets [1][3].

Hydrogen bonding Metabolic stability Target selectivity

Class-Level A3 Adenosine Receptor Affinity Baseline: Estimated 5- to 23-Fold Potency Shift vs. 1-Benzyl Analog

The imidazo[2,1-f]purine-2,4-dione scaffold is a validated pharmacophore for human A3 adenosine receptor (hA3AR) antagonism. A closely related analog, 1-benzyl-7-(4-fluorophenyl)-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, exhibits a Ki of 22 nM (range 19–26 nM) against hA3AR in CHO cell membranes [1]. SAR studies demonstrate that replacement of N3-benzyl with N3-phenethyl (as in the target compound) typically reduces hA3AR affinity by 10- to 100-fold [1]. The target compound is thus predicted to exhibit hA3AR Ki in the range of 100–500 nM, representing a 5- to 23-fold reduction versus the benzyl comparator [1][2].

Adenosine A3 receptor GPCR pharmacology Structure-activity relationship

Patent Landscape Differentiation: Imidazo[2,1-f]purine-2,4-dione Core Outside Dominant PDE1 Inhibitor Claims

US Patent US20100087450 (granted) claims 7,8-dihydro-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-ones and substituted imidazo[2,1-b]purin-4-ones as PDE1 inhibitors for the treatment of narcolepsy [1]. The target compound possesses an imidazo[2,1-f]purine-2,4-dione core, which is structurally distinct from the imidazo[2,1-b]purin-4-one scaffold (different ring fusion isomer) and from the imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4-one scaffold explicitly claimed in the patent [1][2]. This structural divergence places the target compound in a different chemical space not covered by the dominant PDE1 patent family [1].

Intellectual property PDE1 inhibition Chemical patent landscape

Recommended Application Scenarios for 1,6,7,8-Tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Quantitative Differentiation Evidence


CNS Drug Discovery Lead Identification Leveraging High Lipophilicity (XLogP3 = 3.2) and Zero HBD Profile

With a computed XLogP3 of 3.2 and zero hydrogen bond donors, this compound is optimally suited for CNS-penetrant lead identification screening cascades where passive blood-brain barrier permeability is paramount. The 77% higher lipophilicity versus the hydroxyethyl analog (XLogP3 = 1.8) predicts superior passive membrane permeability [1][3]. Its zero HBD character further reduces the likelihood of active efflux by P-glycoprotein and limits Phase II conjugation, enhancing brain exposure potential [1][2]. Researchers evaluating imidazo[2,1-f]purine libraries for neuroscience targets should prioritize this compound over more polar analogs with hydroxyethyl or aminoalkyl substitutions.

Adenosine A3 Receptor Antagonist Optimization with Defined N3-Phenethyl SAR Starting Point

Based on class-level SAR from Baraldi et al. (2005), the N3-phenethyl substitution is predicted to produce hA3AR affinity in the 100–500 nM range, representing a 5- to 23-fold potency reduction versus the 1-benzyl comparator (Ki = 22 nM) [1]. This compound serves as a rational starting point for medicinal chemistry optimization of A3AR antagonists requiring N3-phenethyl substitution, where further modifications at positions 1, 6, 7, or 8 can modulate affinity and selectivity. Procurement is indicated for laboratories seeking to explore the N3-phenethyl SAR landscape of the imidazo[2,1-f]purine-2,4-dione pharmacophore [1][2].

Novel PDE Inhibitor Scaffold Development with Reduced Patent Encumbrance

The imidazo[2,1-f]purine-2,4-dione core is structurally distinct from the imidazo[2,1-b]purin-4-one and imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4-one scaffolds claimed in US20100087450 for PDE1 inhibition [1]. This compound therefore provides a patent-differentiated starting point for PDE inhibitor discovery programs, enabling novel composition-of-matter filings. Industrial R&D teams developing next-generation PDE inhibitors for narcolepsy, cognitive disorders, or cardiovascular indications should procure this compound as a lead-like scaffold that operates outside the dominant PDE1 patent estate [1][2].

Physicochemical Reference Standard for Imidazo[2,1-f]purine-2,4-dione Library Characterization

The well-defined computed physicochemical profile of this compound—MW 351.4 g/mol, XLogP3 3.2, HBD = 0, HBA = 3, rotatable bonds = 3—makes it useful as a reference standard for characterizing libraries of imidazo[2,1-f]purine-2,4-dione derivatives [1]. Its property values fall within lead-like chemical space (MW < 400, XLogP < 5, HBD ≤ 5), positioning it as a representative member of the class for benchmarking computational models, validating HPLC logP measurements, or calibrating in silico ADMET predictions [1]. Procurement as a reference standard supports quality control and method development for imidazo[2,1-f]purine-focused discovery workflows [1].

Quote Request

Request a Quote for 1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.